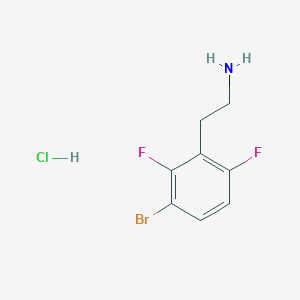

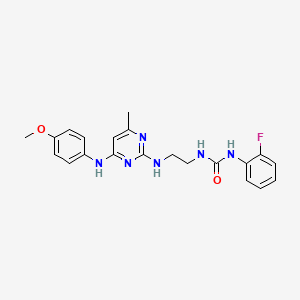

![molecular formula C15H13NOS B2463098 [4-苯基-3-(1H-吡咯-1-基)-2-噻吩基]甲醇 CAS No. 1708251-29-9](/img/structure/B2463098.png)

[4-苯基-3-(1H-吡咯-1-基)-2-噻吩基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Phenyl group refers to the formula -C6H5, it is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring to a parent molecule . Thienyl group refers to the molecule C4H3S, derived from thiophene, it is a sulfur analog of the pyrrole molecule .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions of α-aminocarbonyl compounds with activated ketones, reactions of α-halocarbonyl compounds with β-keto esters and ammonia, or reactions of 1,4-dicarbonyl compounds with primary amines .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis

Pyrrole is known to undergo electrophilic substitution reactions, similar to other aromatic compounds. The lone pair of electrons on the nitrogen atom in pyrrole is part of the aromatic system, making it less available for bonding with a proton .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid at room temperature. It is weakly basic and has a distinctive nutty odor .科学研究应用

Electrochromic Materials

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol: and its corresponding polymer, P(DTP-Ph-Pyr) , have been investigated for their electrochemical and optical properties . The polymer film displays reversible electrochromic behavior, transitioning from an orange color in the neutral state to blue in the oxidized state. Key parameters include a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm). These properties make it suitable for applications in smart windows, displays, and electrochromic devices.

Carbonic Anhydrase Inhibitors

Researchers have synthesized pyrrole derivatives containing both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents. These compounds exhibit strong inhibition of human carbonic anhydrase (hCA) and show potential in inhibiting the Wnt/β-catenin signaling pathway . Such inhibitors are valuable in drug discovery and cancer research.

Cytotoxic Activity

Polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole derivatives have demonstrated cytotoxic activity against cancer cell lines . These findings suggest potential applications in oncology and drug development.

Conjugated Polymers for Energy Devices

Conjugated polymers, including those based on pyrrole moieties, find applications in energy storage, energy trapping, and flexible electronics . Their unique electronic properties make them suitable for solar cells, light-emitting devices, and capacitors.

Biosensors

Conjugated polymers can be used in biosensors due to their ability to change color during charge insertion and extraction. When the color change occurs in the visible region, it defines an electrochromic state. These materials are promising for biosensing applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCKAIHMKJPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

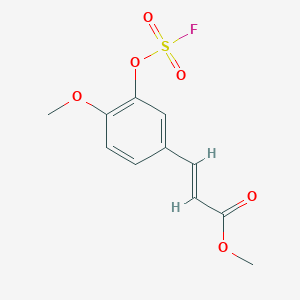

![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)

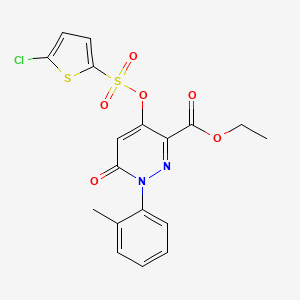

![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)

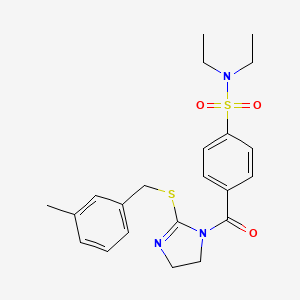

![(E)-3-(pyridin-4-yl)-6-(2-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2463023.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2463027.png)

![5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2463030.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2463035.png)